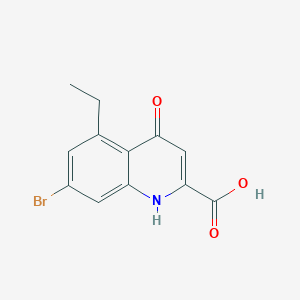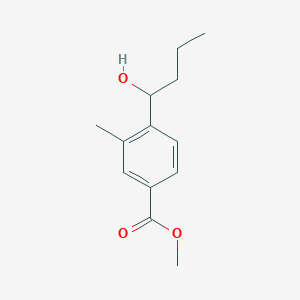
Methyl 4-(1-hydroxybutyl)-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-hydroxybutyl)-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which also contains a hydroxybutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxybutyl)-3-methylbenzoate can be achieved through several synthetic routes. One common method involves the reaction of N-propylmagnesium bromide with methyl 4-formylbenzoate. This reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-hydroxybutyl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(1-hydroxybutyl)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-(1-hydroxybutyl)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(1-hydroxybutyl)benzoate
- Methyl 4-(1-hydroxybutyl)-2-methylbenzoate
- Methyl 4-(1-hydroxybutyl)-4-methylbenzoate
Uniqueness
Methyl 4-(1-hydroxybutyl)-3-methylbenzoate is unique due to the specific positioning of the hydroxybutyl and methyl groups on the benzoate ring. This structural arrangement can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl 4-(1-hydroxybutyl)-3-methylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-4-5-12(14)11-7-6-10(8-9(11)2)13(15)16-3/h6-8,12,14H,4-5H2,1-3H3 |
Clave InChI |
DZVTUTDKXXCFJT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C=C(C=C1)C(=O)OC)C)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
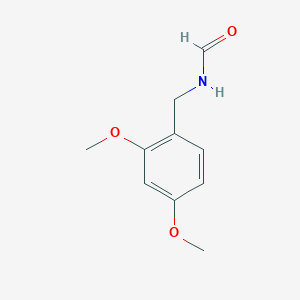
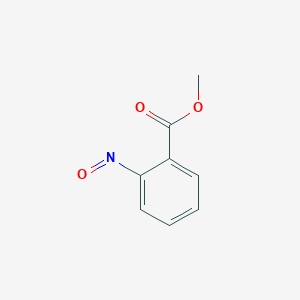
![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)

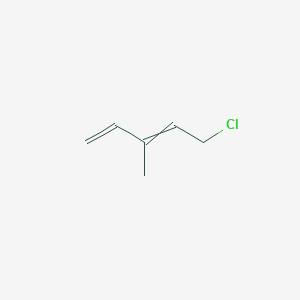
![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
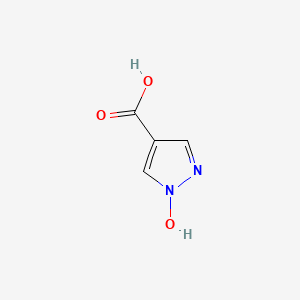
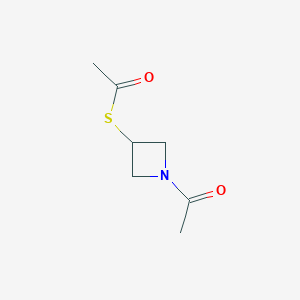
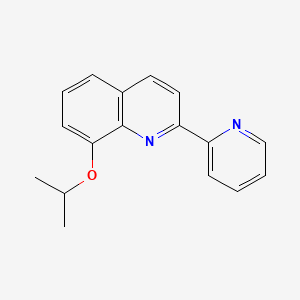

![2-[(Naphthalen-1-yl)methylidene]butanedioic acid](/img/structure/B8608383.png)
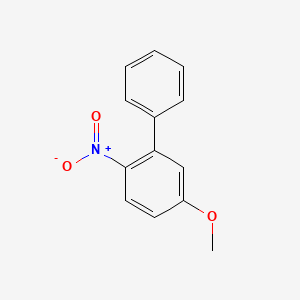
![3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal](/img/structure/B8608392.png)
